![molecular formula C13H13ClN2O3S B2562065 N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868215-96-7](/img/structure/B2562065.png)
N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
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Description
Scientific Research Applications
Environmental Toxicology and Biodegradation
Chlorophenols Toxicity and Mechanisms in Aquatic Organisms
Chlorophenols, structurally related to the compound of interest through the chlorophenyl group, are widespread environmental contaminants with significant toxic effects on aquatic life. These compounds induce oxidative stress, immune system alterations, endocrine disruptions, and potential carcinogenicity in fish, highlighting the ecological risks associated with chlorinated compounds in water bodies (Ge et al., 2017).
Adsorptive Removal Techniques for Water Contaminants
Research into the removal of acetaminophen from water showcases the environmental persistence and treatment challenges of acetamide derivatives. The study identifies various adsorbents, including ZnAl/biochar, demonstrating high efficiency in pollutant removal, which may offer insights into handling related compounds (Igwegbe et al., 2021).
Pharmacological Research
Serine Hydrolase Targets of Organophosphorus Toxicants
Organophosphorus compounds interact with serine hydrolases, a broad enzyme class including acetylcholinesterase, indicating the potential biochemical interactions and toxicological implications of related compounds. This insight is crucial for understanding the biological activities and risks of organophosphorus derivatives, including those structurally similar to N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide (Casida & Quistad, 2005).
Antioxidant Activity Determination Methods
The methods used in determining antioxidant activity provide a foundation for assessing the potential therapeutic effects of compounds, including those with acetamide groups. These techniques are vital for evaluating the pharmacological properties of new compounds in drug development processes (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-8-13(19)16(12(18)7-20-8)6-11(17)15-10-4-2-9(14)3-5-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAZDVIRKPSOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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